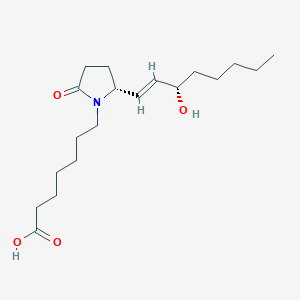

8-aza-11-deoxyprostaglandin E1

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H33NO4 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

7-[(2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid |

InChI |

InChI=1S/C19H33NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h11,13,16-17,21H,2-10,12,14-15H2,1H3,(H,23,24)/b13-11+/t16-,17-/m0/s1 |

InChI Key |

XOPMUDZOEKPBQZ-NSNJOPQOSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O |

Origin of Product |

United States |

Molecular Target Identification and Prostanoid Receptor Interaction Profiling

Downstream Signaling Pathway Activation

Intracellular cAMP Level Modulation

The interaction of 8-aza-11-deoxyprostaglandin E1 with EP receptor subtypes has direct implications for intracellular signaling cascades, particularly the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. The different EP receptor subtypes are coupled to distinct G-proteins, leading to either stimulation or inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. sigmaaldrich.com

EP2 and EP4 Receptors: These receptors are typically coupled to the stimulatory G-protein (Gs). sigmaaldrich.com Activation of EP2 and EP4 receptors by an agonist leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. google.com Given that 8-aza-11-deoxyprostaglandin E1 binds to both EP2 and EP4 receptors, it is anticipated to stimulate cAMP production in cells expressing these receptors. caymanchem.com A related compound, 11-deoxy prostaglandin (B15479496) E1, has been shown to stimulate cAMP release in Jurkat cells, which is consistent with the activation of Gs-coupled prostanoid receptors. caymanchem.com

EP3 Receptor: The EP3 receptor is known for its coupling to the inhibitory G-protein (Gi). sigmaaldrich.com Agonist binding to the EP3 receptor typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The high affinity of 8-aza-11-deoxyprostaglandin E1 for the EP3 receptor suggests that it could also mediate a reduction in cAMP in relevant cellular contexts. caymanchem.com

EP1 Receptor: The EP1 receptor is primarily coupled to the Gq protein, which activates the phospholipase C pathway, leading to an increase in intracellular calcium concentrations rather than directly modulating cAMP levels. sigmaaldrich.comnih.gov

Therefore, the net effect of 8-aza-11-deoxyprostaglandin E1 on intracellular cAMP levels would be dependent on the relative expression of the different EP receptor subtypes in a given cell or tissue.

Pharmacological and Biological Activities in Preclinical Models

In Vivo Preclinical Efficacy Studies

Gastrointestinal Protective Effects

Information regarding the specific gastrointestinal protective effects of 8-aza-11-deoxyprostaglandin E1 is not extensively available in the current body of scientific literature. However, the broader class of prostaglandin (B15479496) E1 (PGE1) analogs is well-recognized for its potent cytoprotective properties in the gastrointestinal tract. These compounds generally exert their protective effects by inhibiting gastric acid secretion and stimulating the secretion of mucus and bicarbonate, which form a protective barrier against damaging agents. While it is plausible that 8-aza-11-deoxyprostaglandin E1 shares these characteristics, dedicated studies are required for confirmation.

Respiratory System Modulation

The influence of 8-aza-11-deoxyprostaglandin E1 on the respiratory system has not been specifically detailed in published preclinical models. Prostaglandins (B1171923) of the E series are known to have complex and sometimes opposing effects on airway smooth muscle, with PGE1 itself often acting as a bronchodilator. The structural modification in the 8-aza position could potentially alter its receptor binding and subsequent biological response in the respiratory tract, but specific data remains to be established.

Cardiovascular System Effects

Anti-Inflammatory Mechanisms and Activity

The anti-inflammatory potential of 8-aza-11-deoxyprostaglandin E1 has not been a focus of extensive preclinical research. Prostaglandins of the E series can exhibit both pro- and anti-inflammatory actions depending on the context and the specific receptors involved. While some PGE1 analogs have demonstrated anti-inflammatory effects in various models, the precise mechanisms and activity profile of 8-aza-11-deoxyprostaglandin E1 in inflammatory processes are yet to be elucidated through dedicated studies.

Renal Hemodynamic Regulation

Specific data on the effects of 8-aza-11-deoxyprostaglandin E1 on renal hemodynamics are not available in the peer-reviewed literature. Prostaglandin E1 is known to play a role in regulating renal blood flow and glomerular filtration rate, typically acting as a vasodilator in the renal vasculature. The impact of the 8-aza substitution on these renal hemodynamic functions is an area that requires further investigation.

Intestinal Epithelial Transport Modulation

The modulatory effects of 8-aza-11-deoxyprostaglandin E1 on intestinal epithelial transport have not been specifically reported. Prostaglandins, including PGE1, are known to influence ion and water transport across the intestinal epithelium, often stimulating chloride and water secretion. Whether 8-aza-11-deoxyprostaglandin E1 exhibits similar activity remains to be determined through specific preclinical studies.

Adrenal Aldosterone (B195564) Secretion Regulation

The role of 8-aza-11-deoxyprostaglandin E1 in the regulation of adrenal aldosterone secretion is not documented in the available scientific literature. While prostaglandins can influence adrenal steroidogenesis, including aldosterone production, the specific effects of this particular analog on the adrenal glands have not been investigated.

Uterine Function Regulation

Extensive searches of scientific literature and preclinical study databases did not yield specific information regarding the effects of 8-aza-11-deoxyprostaglandin E1 on uterine function. Research on the direct impact of this specific prostaglandin analog on uterine contractility, myometrial activity, or other aspects of uterine physiology in preclinical models is not publicly available at this time.

Role in Cellular Senescence Programs and Associated Pathways

There is currently no available scientific literature or data from preclinical models that specifically investigates the role of 8-aza-11-deoxyprostaglandin E1 in cellular senescence. Consequently, information regarding its potential to induce or modulate senescence, or its effects on senescence-associated pathways such as p53, p21, or the senescence-associated secretory phenotype (SASP), is not available.

Structure Activity Relationship Sar Studies of 8 Aza 11 Deoxyprostaglandin E1 Analogs

Impact of Structural Modifications on Receptor Affinity and Selectivity

The affinity and selectivity of 8-aza-11-deoxyprostaglandin E1 analogs for prostaglandin (B15479496) receptors are highly dependent on their structural features. Researchers have focused on modifying the two side chains and the central pyrrolidine (B122466) ring to optimize these properties.

ω-Chain Optimization for Subtype Selectivity

The ω-chain of prostaglandin analogs plays a crucial role in determining their selectivity for different EP receptor subtypes. nih.gov Optimization of this chain has been a key strategy in the development of selective EP4 receptor agonists from 8-aza-11-deoxyprostaglandin E derivatives. acsmedchem.org The orientation and depth of insertion of the ω-chain into the receptor binding pocket can significantly influence G protein coupling selectivity. nih.gov For instance, in the native PGE2, the orientation of the ω-chain differs when bound to EP2, EP3, and EP4 receptors, suggesting that modifications to this chain can steer an analog towards a specific receptor subtype. nih.gov Studies have shown that introducing a ring structure into the ω-chain can lead to therapeutically effective and physiologically acceptable derivatives. google.com

Role of the α-Chain (Heptanoic Acid) in Activity and Stability

The α-chain, typically a heptanoic acid moiety in natural prostaglandins (B1171923), is critical for the biological activity of 8-aza-11-deoxyprostaglandin E1 analogs. However, this chain is also susceptible to rapid metabolic degradation, which can lead to a significant reduction in activity. acsmedchem.org To enhance in vivo stability, researchers have explored various modifications to the α-chain. These modifications aim to create analogs that are more resistant to metabolism while retaining or improving their binding affinity and functional activity at the target receptor. acsmedchem.org

Influence of Pyrrolidine Ring Substitutions

The central pyrrolidine ring, which replaces the cyclopentanone (B42830) ring of natural prostaglandins, is a defining feature of 8-aza-11-deoxyprostaglandin E1. Modifications to this ring can significantly impact the compound's biological activity. The synthesis of analogs with substitutions on the pyrrolidine ring allows for the exploration of how steric and electronic factors in this region of the molecule affect receptor interaction. researchgate.net Research into the synthesis of related 8-azaprostaglandin E1 analogs has been undertaken to study their structure-activity relationships. nih.govjst.go.jp

Stereochemical Considerations in Analog Design

The stereochemistry of the various chiral centers within the 8-aza-11-deoxyprostaglandin E1 molecule is a critical determinant of its biological activity. The specific spatial arrangement of the α- and ω-chains relative to the pyrrolidine ring and the stereochemistry of any substituents are crucial for optimal interaction with the receptor binding site. researchgate.net The design and synthesis of analogs often involve strategies to control the stereochemistry at these centers to achieve the desired receptor affinity and selectivity. researchgate.net

Correlation of Structural Features with Functional Activities

The functional activity of 8-aza-11-deoxyprostaglandin E1 analogs is directly correlated with their structural features. For example, specific modifications to the ω-chain have been shown to lead to highly potent EP4 receptor affinity and good functional activity. nih.govjst.go.jp The table below summarizes the reported activities of some 8-aza-11-deoxyprostaglandin E1 analogs and related compounds, illustrating the impact of structural changes on their biological function.

| Compound/Analog | Receptor Selectivity | Functional Activity | Reference |

| 8-aza PGE1 analog 6 | High EP4 affinity and selectivity | Good functional activity | nih.govjst.go.jp |

| 8-aza-5-thiaPGE1 analog 12 | High EP4 affinity and selectivity | Good functional activity | nih.govjst.go.jp |

| 11-deoxy PGE1 | Selective for mouse EP3 receptor | Vasodepressor and bronchodilator responses in guinea pigs | caymanchem.com |

| 11-deoxy PGE2 | - | Powerful bronchoconstrictor | caymanchem.com |

Design Principles for Novel Selective Agonists

The design of novel and selective agonists based on the 8-aza-11-deoxyprostaglandin E1 scaffold is guided by several key principles derived from extensive SAR studies. A primary strategy involves the chemical simplification of the prostaglandin structure, such as replacing the cyclopentanone ring with a γ-lactam. acsmedchem.org The optimization of the ω-chain is a critical aspect for achieving high EP4 subtype selectivity. acsmedchem.org Furthermore, modifications to the α-chain are essential for improving metabolic stability and in vivo efficacy. acsmedchem.org The introduction of specific substituents on the pyrrolidine ring can also be used to fine-tune receptor affinity and selectivity. researchgate.net A successful approach in developing selective EP4 agonists has been the synthesis of 8-aza-5-thiaprostaglandin E1 analogs, which have demonstrated high potency and selectivity. nih.govjst.go.jp

Analytical and Characterization Methodologies for 8 Aza 11 Deoxyprostaglandin E1

Spectroscopic and Chromatographic Techniques for Compound Characterization

The structural elucidation and purity assessment of 8-aza-11-deoxyprostaglandin E1 rely on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of novel compounds like 8-aza-11-deoxyprostaglandin E1. While specific data for this exact compound is not extensively published, the synthesis of its analogs often reports the use of ¹H and ¹³C NMR to verify the successful assembly of the molecular framework. acs.org For instance, in the synthesis of related aza-prostaglandins, NMR is used to confirm the stereochemistry at various chiral centers, which is crucial for biological activity. journals.co.za

Mass Spectrometry (MS) is another indispensable tool, providing the exact molecular weight and fragmentation patterns that help to confirm the identity of the compound. Over the past five decades, mass spectrometry has become the gold standard for the quantitative analysis of bioactive lipids, including prostaglandin (B15479496) metabolites. caymanchem.com High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition with high accuracy.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and purity assessment of 8-aza-11-deoxyprostaglandin E1. akjournals.com HPLC methods developed for other prostaglandin analogs can be adapted for this compound. nih.govnih.govservice.gov.uk Normal-phase HPLC has been shown to be effective in separating isomers of prostaglandins (B1171923), which is a critical consideration for ensuring the isomeric purity of the final compound. akjournals.com

Table 1: Typical Chromatographic and Spectroscopic Parameters for Prostaglandin Analog Analysis

| Parameter | Technique | Typical Conditions/Observations |

|---|---|---|

| Retention Time | HPLC | Dependent on column, mobile phase, and flow rate. Used for identification and separation from impurities. nih.gov |

| Resolution | HPLC | A measure of the separation between two peaks in a chromatogram. Crucial for separating isomers. nih.gov |

| Mass-to-charge ratio (m/z) | Mass Spectrometry | Provides the molecular weight of the parent ion and its fragments, confirming identity. nih.gov |

| Chemical Shift (δ) | NMR Spectroscopy | Measured in ppm, indicates the chemical environment of each proton and carbon atom in the molecule. acs.org |

| Coupling Constant (J) | NMR Spectroscopy | Measured in Hz, provides information about the connectivity and stereochemical relationship of adjacent nuclei. journals.co.za |

Detailed research findings indicate that the combination of these techniques is powerful. For example, HPLC coupled with spectroscopic methods is one of the most frequently used approaches for the separation, quantification, and identification of drug impurities, including isomers that may arise during synthesis and storage. akjournals.com

Advanced Methodologies for Oxylipin Annotation

8-Aza-11-deoxyprostaglandin E1 falls under the broad class of oxylipins, which are bioactive lipid mediators. The analysis of oxylipins is challenging due to their low concentrations in biological systems and the existence of numerous isomeric forms. acs.org Advanced methodologies combining chromatography and mass spectrometry have been developed for the comprehensive analysis, or "annotation," of oxylipins. bohrium.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for oxylipin analysis. mdpi.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of multiple oxylipins in a single run. mdpi.com For complex biological samples, untargeted lipidomics using high-resolution mass spectrometry (like Q-TOF) is employed to identify all detectable oxylipin species based on their fragmentation patterns. mdpi.com

To enhance detection sensitivity and improve chromatographic separation, chemical derivatization can be employed. nih.gov For instance, a novel method involving derivatization with N,N-diethyl-1,3-diaminopropane (DEPA) has been shown to significantly improve the detection of oxylipins. bohrium.comnih.gov This is coupled with a retention index (RI) algorithm to account for variations in retention time, further aiding in the accurate identification of compounds. bohrium.comnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that adds another dimension of separation based on the ion's size, shape, and charge. acs.org This is particularly useful for separating isomeric oxylipins that may not be resolved by chromatography alone. acs.org

Table 2: Advanced Methodologies for Oxylipin Analysis

| Methodology | Principle | Application to 8-Aza-11-deoxyprostaglandin E1 |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern. mdpi.com | Highly sensitive and specific quantification in complex matrices. |

| Chemical Derivatization-LC-MS/MS | Modifies the analyte to improve its chromatographic and mass spectrometric properties. nih.gov | Enhanced detection sensitivity and more reliable identification. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their mobility in a gas-filled chamber, in addition to their mass-to-charge ratio. acs.org | Separation from closely related isomers and endogenous oxylipins. |

Research has demonstrated that these advanced methods are crucial for understanding the full scope of oxylipins in biological systems and for discovering potential biomarkers. bohrium.comnih.gov

Bioanalytical Methods for In Vitro and In Vivo Quantification

The quantification of 8-aza-11-deoxyprostaglandin E1 in biological matrices such as plasma, cell culture supernatants, or tissue homogenates requires robust and validated bioanalytical methods. The primary challenges are the low endogenous concentrations of similar molecules and the complexity of the biological matrix. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the bioanalysis of prostaglandins and their analogs. nih.govdmbj.org.rs These methods are highly sensitive and specific, often capable of detecting compounds in the picogram per milliliter range. nih.gov The development of such a method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique for cleaning up samples before LC-MS/MS analysis. nih.govnih.gov

Method validation is essential to ensure the reliability of the results. According to regulatory guidelines, validation includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. researchgate.netfrontiersin.orgfrontiersin.org For example, a validated LC-MS/MS method for prostaglandin analogs reported a lower limit of quantification in the range of 0.0012–0.3545 μg g⁻¹. researchgate.net

Table 3: Key Parameters for a Validated Bioanalytical Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | r² > 0.99 researchgate.net |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). researchgate.net |

| Precision (CV%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | ≤15% CV (≤20% at LLOQ). researchgate.net |

| Recovery (%) | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. researchgate.net |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be minimized and compensated for by an internal standard. researchgate.net |

In vitro and in vivo studies rely on these validated methods to accurately measure the concentration of compounds like 8-aza-11-deoxyprostaglandin E1, which is fundamental to understanding its pharmacology and mechanism of action. frontiersin.orgfrontiersin.orgnih.gov

Future Research Directions and Therapeutic Potential Research Perspectives

Exploration of Novel Prostanoid Receptor Subtypes and Ligand Interactions

The biological effects of prostaglandins (B1171923) are mediated through their interaction with a family of G-protein coupled receptors known as prostanoid receptors. guidetopharmacology.org There are nine known major prostanoid receptor subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP. guidetopharmacology.orgacs.org The diverse and sometimes opposing physiological roles of prostaglandins are a direct result of their binding to these specific receptor subtypes, which can trigger different intracellular signaling pathways. scispace.comguidetopharmacology.org

The study of 8-aza-11-deoxyprostaglandin E1 and its analogs involves detailed investigation of their binding affinities and functional activities at these various receptor subtypes. For instance, its parent compound, 11-deoxyprostaglandin E1, has been shown to bind to mouse EP1, EP2, EP3, and EP4 receptors with varying affinities. caymanchem.com Research has shown that chemically simplified 8-aza-11-deoxy-prostaglandin E derivatives can act as selective agonists at the EP4 receptor. acsmedchem.org

The complexity of prostanoid receptor signaling is further deepened by the existence of receptor subtypes generated through alternative splicing of the same gene, as seen with the EP3 receptor. guidetopharmacology.org Additionally, prostanoid receptors can form heterodimers with other prostanoid receptor subtypes, creating novel ligand recognition sites and signaling pathways. researchgate.net This highlights the necessity for continued exploration into how ligands like 8-aza-11-deoxyprostaglandin E1 interact with this intricate receptor landscape. Future research will likely focus on delineating the precise binding modes and downstream signaling consequences of this compound at both established and potentially novel prostanoid receptor subtypes.

Table 1: Prostanoid Receptor Subtypes and their General Functions

| Receptor Subtype | Primary Endogenous Ligand | General Function |

| DP1 | Prostaglandin (B15479496) D2 (PGD2) | Vasodilation, Inhibition of platelet aggregation |

| DP2 (CRTH2) | Prostaglandin D2 (PGD2) | Allergic inflammation |

| EP1 | Prostaglandin E2 (PGE2) | Smooth muscle contraction |

| EP2 | Prostaglandin E2 (PGE2) | Smooth muscle relaxation, Inflammation |

| EP3 | Prostaglandin E2 (PGE2) | Diverse, including inhibition of gastric acid secretion |

| EP4 | Prostaglandin E2 (PGE2) | Inflammation, Bone remodeling, Immune modulation |

| FP | Prostaglandin F2α (PGF2α) | Uterine contraction, Glaucoma treatment |

| IP | Prostacyclin (PGI2) | Vasodilation, Inhibition of platelet aggregation |

| TP | Thromboxane A2 (TXA2) | Vasoconstriction, Platelet aggregation |

This table provides a general overview. The functions of prostanoid receptors are complex and can vary depending on the tissue and physiological context.

Investigation of Potential Therapeutic Applications Based on Preclinical Mechanisms

The structural modifications in 8-aza-11-deoxyprostaglandin E1, specifically the introduction of a nitrogen atom at the 8th position and the removal of the hydroxyl group at the 11th position, can significantly alter its biological activity and pharmacokinetic profile compared to naturally occurring prostaglandins. ontosight.ai These changes form the basis for investigating its therapeutic potential in various disease models.

Preclinical studies with related prostaglandin analogs have demonstrated a wide range of physiological effects. For example, prostaglandin analogs have been investigated for their potential in cardiovascular diseases by modulating inflammation and blood flow, and in gastrointestinal diseases for their protective effects on the mucosa. ontosight.ai The analog 16,16-dimethyl PGE2 has shown efficacy in mitigating the effects of radiation exposure. nih.govbioone.org

Given that chemically simplified 8-aza-11-deoxy-prostaglandin E derivatives are known to be selective EP4 receptor agonists, their therapeutic potential could be linked to the functions of this receptor. acsmedchem.org The EP4 receptor is implicated in processes such as inflammation, immune modulation, and bone remodeling. nih.govnih.gov Therefore, future preclinical research on 8-aza-11-deoxyprostaglandin E1 will likely focus on its efficacy in models of inflammatory conditions, autoimmune disorders, and bone-related diseases.

Advancements in Synthetic Chemistry for Optimized Analog Development

The synthesis of prostaglandin analogs is a complex field of organic chemistry, constantly evolving with the development of new reagents and methodologies. researchgate.net The enantioselective synthesis of 8-aza-prostaglandin E1 has been reported, highlighting a modular and flexible approach. nih.gov Such synthetic strategies are crucial for producing structurally diverse analogs for biological screening.

Key challenges in the synthesis of prostaglandin analogs include achieving the desired stereochemistry at multiple chiral centers and efficiently introducing the side chains. researchgate.net Modern synthetic methods, such as transition metal-mediated reactions and enzymatic resolutions, have become increasingly important in overcoming these challenges. researchgate.net The development of synthetic strategies on solid supports has also enabled the creation of libraries of prostaglandin analogs for high-throughput screening. researchgate.net

A significant focus in the development of prostaglandin analogs is to improve their in vivo stability. The native heptanoic acid α-chain of prostaglandins is susceptible to rapid degradation, leading to metabolites with reduced activity. acsmedchem.org Future advancements in synthetic chemistry will aim to create analogs of 8-aza-11-deoxyprostaglandin E1 with modified α-chains to enhance their metabolic stability and, consequently, their therapeutic efficacy. The use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a key strategy in this endeavor. For example, the 1,2,3-triazole scaffold is being explored as a bioisostere for various functional groups in drug development. researchgate.net

Computational Chemistry and Molecular Modeling in Analog Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to the design of new therapeutic agents. tarosdiscovery.comnih.govupc.edu These methods are particularly valuable in the development of prostaglandin analogs, where subtle structural changes can lead to significant differences in receptor binding and selectivity.

Structure-based drug design, which utilizes the three-dimensional structure of the target receptor, and ligand-based drug design, which relies on the properties of known active molecules, are two key computational approaches. tarosdiscovery.com These techniques can be used to generate hypotheses about how analogs of 8-aza-11-deoxyprostaglandin E1 interact with prostanoid receptors at the atomic level. upc.edukallipos.gr

Pharmacophore modeling, scaffold hopping, and virtual screening are computational methods that can be employed to identify novel molecular scaffolds and prioritize compounds for synthesis. tarosdiscovery.com Molecular dynamics simulations can provide insights into the dynamic nature of receptor-ligand interactions. nih.gov By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the development of optimized 8-aza-11-deoxyprostaglandin E1 analogs with improved potency, selectivity, and pharmacokinetic properties. tarosdiscovery.com This iterative cycle of design, synthesis, and testing is central to the multidimensional optimization of clinical candidates. tarosdiscovery.com

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying 8-aza-11-deoxyprostaglandin E1 in biological samples?

- Methodological Answer : Reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying prostaglandin analogs like 8-aza-11-deoxyprostaglandin E1. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- Internal Standards : Isotopically labeled analogs (e.g., deuterated or ¹³C-labeled derivatives) are essential for correcting matrix effects and ionization variability .

- Validation Parameters : Ensure linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (>80%) per FDA guidelines for bioanalytical methods .

Q. How does 8-aza-11-deoxyprostaglandin E1 interact with prostaglandin receptors (e.g., EP1-4) compared to native prostaglandins?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]PGE2) in transfected HEK293 cells expressing EP receptors are standard. Key considerations:

- Receptor Selectivity : Measure IC₅₀ values across EP subtypes to determine affinity profiles.

- Functional Assays : Pair binding data with cAMP (EP2/EP4) or Ca²⁺ mobilization (EP1/EP3) assays to confirm agonism/antagonism .

- Structural Insights : Molecular docking studies using cryo-EM structures of receptor-ligand complexes can explain selectivity differences .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the role of 8-aza-11-deoxyprostaglandin E1 in oxidative stress models?

- Methodological Answer : Contradictions often arise from model-specific variables. A systematic approach includes:

- Model Standardization : Compare outcomes in primary cardiomyocytes vs. immortalized cell lines, noting differences in endogenous antioxidant levels .

- Biomarker Panels : Quantify 8-isoprostane (lipid peroxidation) and 8-OHdG (DNA oxidation) alongside the compound’s concentration to contextualize its effects .

- Dose-Response Curves : Test sub-nanomolar to micromolar ranges to identify biphasic effects (e.g., pro-survival at low doses vs. pro-apoptotic at high doses) .

Q. What experimental designs are optimal for studying 8-aza-11-deoxyprostaglandin E1 in macrophage-mediated inflammatory responses?

- Methodological Answer : Utilize a co-culture system with macrophages and target cells (e.g., endothelial cells) to mimic in vivo interactions:

- Polarization States : Pre-treat macrophages with LPS/IFN-γ (M1) or IL-4 (M2) to assess compound effects on phenotype-specific cytokine secretion .

- Metabolic Profiling : Combine Seahorse assays (glycolysis/OXPHOS) with RNA-seq to link anti-inflammatory effects to metabolic reprogramming .

- In Vivo Validation : Use myeloid-specific knockout mice (e.g., COX-2⁻/⁻) to isolate macrophage-specific contributions .

Q. How can researchers address the instability of 8-aza-11-deoxyprostaglandin E1 in aqueous solutions during long-term studies?

- Methodological Answer : Stability challenges require formulation optimization:

- Lyophilization : Prepare aliquots in PBS with 0.1% BSA and store at -80°C to prevent hydrolysis .

- Cyclodextrin Encapsulation : Use hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility and shelf life .

- Real-Time Monitoring : Deploy UPLC with photodiode array detection to track degradation products during incubation .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of 8-aza-11-deoxyprostaglandin E1 in preclinical models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.

- Hierarchical Modeling : Account for inter-animal variability in in vivo studies via mixed-effects models .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to assess reproducibility (e.g., I² statistic for heterogeneity) .

Reference Standards and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.